molecular formula C17H13ClN2O3 B2649935 3-(benzyloxy)-N-(2-chlorophenyl)isoxazole-5-carboxamide CAS No. 1421499-89-9

3-(benzyloxy)-N-(2-chlorophenyl)isoxazole-5-carboxamide

Cat. No.: B2649935
CAS No.: 1421499-89-9
M. Wt: 328.75
InChI Key: UHQVXGBDXRXZFT-UHFFFAOYSA-N
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Description

3-(benzyloxy)-N-(2-chlorophenyl)isoxazole-5-carboxamide is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyloxy)-N-(2-chlorophenyl)isoxazole-5-carboxamide typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide.

    Introduction of Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions.

    Amidation: The final step involves the amidation of the isoxazole ring with 2-chlorophenylamine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions could target the isoxazole ring or the carboxamide group, potentially leading to ring-opening or amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the benzyloxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amine derivatives or ring-opened products.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-N-(2-chlorophenyl)isoxazole-5-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isoxazole ring and the benzyloxy group could play crucial roles in binding to these targets, influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(benzyloxy)-N-phenylisoxazole-5-carboxamide
  • 3-(benzyloxy)-N-(2-fluorophenyl)isoxazole-5-carboxamide
  • 3-(benzyloxy)-N-(2-bromophenyl)isoxazole-5-carboxamide

Uniqueness

3-(benzyloxy)-N-(2-chlorophenyl)isoxazole-5-carboxamide is unique due to the presence of the 2-chlorophenyl group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired activities.

Properties

IUPAC Name

N-(2-chlorophenyl)-3-phenylmethoxy-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3/c18-13-8-4-5-9-14(13)19-17(21)15-10-16(20-23-15)22-11-12-6-2-1-3-7-12/h1-10H,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQVXGBDXRXZFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NOC(=C2)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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